

# Lasamide's Interaction with the Carbonic Anhydrase Active Site: A Technical Guide

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#### For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and inhibitory action of **Lasamide**, a potent sulfonamide inhibitor, on various human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of **Lasamide**'s structure-activity relationship and its potential as a lead compound for novel therapeutics.

# **Quantitative Inhibitory Activity of Lasamide**

**Lasamide** has demonstrated potent inhibitory activity against a wide spectrum of human carbonic anhydrase isoforms. Its efficacy, represented by inhibition constants (K<sub>i</sub>), has been quantified and compared with established carbonic anhydrase inhibitors, Acetazolamide (AAZ) and Furosemide (FUR). The data, determined by a stopped-flow CO<sub>2</sub> hydration assay, is summarized in the table below.



Isoform	Lasamide Kı (nM)	AAZ Kı (nM)	FUR Kı (nM)
hCA I	0.89	250	10,000
hCA II	0.54	12	10,000
hCA IV	15.3	74	>10,000
hCA VA	48.2	45	>10,000
hCA VB	22.8	6.3	>10,000
hCA VI	29.5	8.9	>10,000
hCA VII	1.87	2.5	1,250
hCA IX	2.61	25	4,250
hCA XII	7.54	5.7	4,560
hCA XIII	9.37	21	1,120
hCA XIV	11.9	47	>10,000

Data sourced from a 2024 study in ACS Medicinal Chemistry Letters.  $K_i$  values are presented as the mean of three independent experiments. Errors were in the range of  $\pm 5-10\%$  of the reported values.[1]

**Lasamide** exhibits subnanomolar inhibition of the physiologically prevalent isoforms hCA I and hCA II.[1] Notably, it is a highly effective inhibitor of the tumor-associated isoform hCA IX with a K<sub>i</sub> value of 2.61 nM, making it significantly more potent than both Furosemide and Acetazolamide against this target.[1] Its activity against other isoforms remains in the low nanomolar range.[1]

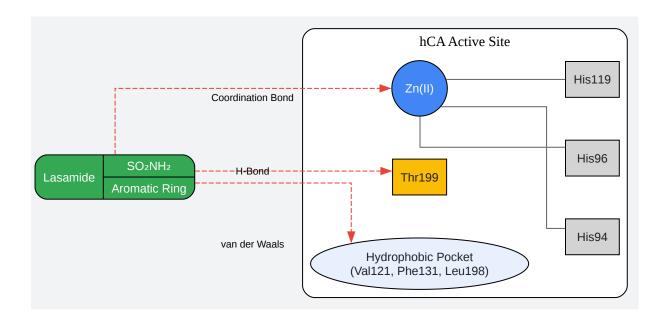
## **Binding Mechanism in the Active Site**

The binding of **Lasamide** to the active site of carbonic anhydrase is characteristic of primary sulfonamide inhibitors.[2] X-ray crystallography studies of **Lasamide** in complex with hCA II and a mimic of hCA XII reveal a well-defined binding pose within the catalytic pocket.



The core interaction involves the deprotonated sulfonamide group of **Lasamide** coordinating directly with the catalytic Zn(II) ion at the base of the active site cavity. This interaction displaces a water molecule or hydroxide ion that is typically bound to the zinc ion, thereby inhibiting the enzyme's catalytic activity.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds and van der Waals interactions with key amino acid residues. The sulfonamide's SO<sub>2</sub>NH<sub>2</sub> group forms hydrogen bonds with the side chain of Thr199 and the backbone amide of the same residue. The aromatic ring of **Lasamide** engages in hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro202, which line the hydrophobic half of the active site.



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Binding of **Lasamide** to the Carbonic Anhydrase Active Site.

# Experimental Protocols Inhibitory Activity Determination: Stopped-Flow CO<sub>2</sub> Hydration Assay







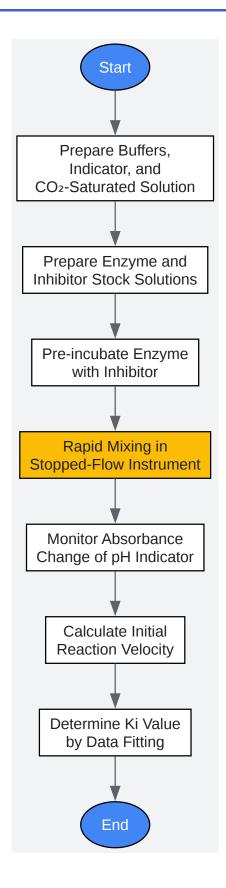
The inhibitory potencies (K<sub>i</sub> values) of **Lasamide** were determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO<sub>2</sub>.

Principle: The hydration of CO<sub>2</sub> produces protons, leading to a decrease in the pH of the solution. This pH change is monitored by a pH indicator, and the initial rate of the reaction is measured. The inhibition constant is determined by measuring these rates at various inhibitor concentrations.

#### Methodology:

- Reagents: All measurements are performed using a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and a constant ionic strength maintained with Na<sub>2</sub>SO<sub>4</sub>.
- Enzyme and Inhibitor Preparation: Stock solutions of the purified carbonic anhydrase isoforms and the inhibitor (**Lasamide**) are prepared.
- Reaction Initiation: The enzyme and inhibitor are pre-incubated to allow for binding. The reaction is initiated by rapidly mixing this solution with a CO<sub>2</sub>-saturated buffer in the stopped-flow instrument.
- Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-15 seconds) at a specific wavelength.
- Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance change over time. The uncatalyzed rate is subtracted from the observed rate. K<sub>i</sub> values are then determined by fitting the data to the appropriate inhibition model.





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Workflow for Stopped-Flow CO<sub>2</sub> Hydration Assay.



# Structural Determination: X-ray Crystallography

The three-dimensional structure of **Lasamide** in complex with hCA isoforms was determined by X-ray crystallography to elucidate the precise binding interactions.

#### Methodology:

- Protein Expression and Purification: The target human carbonic anhydrase isoforms (e.g., hCA II) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
- Crystallization: The purified protein is co-crystallized with a molar excess of Lasamide using vapor diffusion techniques (hanging or sitting drop). Various crystallization conditions (precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.
- Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known carbonic anhydrase structure as a search model. The model is then refined, and the inhibitor molecule is built into the electron density map.
- Structural Analysis: The final refined structure is analyzed to identify the key interactions between Lasamide and the amino acid residues in the active site.

## Conclusion

Lasamide is a potent, broad-spectrum inhibitor of human carbonic anhydrases, with particularly strong activity against the clinically relevant isoforms hCA I, II, and IX. Its binding mechanism, characterized by the coordination of its primary sulfonamide group to the active site zinc ion and further stabilized by a network of hydrogen bonds and hydrophobic interactions, provides a solid foundation for its high affinity. The detailed experimental protocols and structural insights presented in this guide offer valuable information for the rational design and development of next-generation carbonic anhydrase inhibitors based on the Lasamide scaffold.



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#### References

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- 2. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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